3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate
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Overview
Description
3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, where the benzoate group is linked to a prop-2-en-1-yl group through an oxycarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with prop-2-en-1-yl alcohol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Temperature: Reflux conditions to drive the reaction to completion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into benzoic acid and prop-2-en-1-yl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products Formed
Hydrolysis: Benzoic acid and prop-2-en-1-yl alcohol
Oxidation: Prop-2-en-1-aldehyde or prop-2-en-1-oic acid
Substitution: Various substituted benzoates depending on the electrophile used
Scientific Research Applications
3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a methyl group.
Ethyl benzoate: An ester of benzoic acid with an ethyl group.
Propyl benzoate: An ester of benzoic acid with a propyl group.
Uniqueness
3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and properties compared to other benzoate esters. This uniqueness makes it valuable for specific applications where other esters may not be suitable.
Properties
IUPAC Name |
3-prop-2-enoxycarbonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-6-15-11(14)9-5-3-4-8(7-9)10(12)13/h2-5,7H,1,6H2,(H,12,13)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHOAXHJVDBUCD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC(=C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9O4- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630346 |
Source
|
Record name | 3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46425-21-2 |
Source
|
Record name | 3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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